B1575289 pml-RARalpha fusion protein ()

pml-RARalpha fusion protein ()

Cat. No. B1575289
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pml-RARalpha fusion protein

Scientific Research Applications

Cell Death Induction and Growth Inhibition

  • The PML-RARalpha fusion protein, specific to acute promyelocytic leukemia, has been shown to induce cell death in nonhematopoietic cell lines and inhibit growth in most hematopoietic cell lines. Its growth inhibitory effect depends on specific domains within the PML and RARalpha portions of the fusion protein. This finding indicates a critical role in survival regulation and potential therapeutic implications in treating cancer cells (Ferrucci et al., 1997).

Oncogenic Transformation

  • Research has demonstrated the oncogenic potential of PML-RARalpha, where it transforms early hematopoietic progenitor cells and induces acute leukemias. The fusion protein's ability to cause transformation is dependent on specific domains within the PML and RARalpha regions, highlighting its significance in leukemia development (Altabef et al., 1996).

Regulation of Cell Growth and Retinoic Acid Pathway

  • PML-RARalpha plays a vital role in controlling cell growth and tumorigenesis, as well as in the tumor-growth-suppressive activity of retinoic acid. It's essential for the retinoic acid-dependent transactivation of genes regulating cell cycle progression and differentiation, indicating its critical role in the retinoic acid pathway and APL pathogenesis (Wang et al., 1998).

Impact on Transcription and Dimerization

  • The PML-RARalpha fusion protein affects transcription factor activities and cellular transformation by altering dimerization patterns. This change in dimerization is linked to the fusion protein's oncogenic function, providing insights into the molecular mechanisms of APL and potential drug targets (Lin & Evans, 2000).

Altered Intracellular Dynamics and Co-Repressor Interaction

  • The coiled-coil domain of PML is essential for the altered dynamics of PML-RARalpha, affecting its interaction with other proteins and intranuclear mobility. This plays a significant role in leukemogenesis associated with the fusion protein (Huang et al., 2008).

properties

sequence

NSNHVASGAGEAAIETQSSSSEEIV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

pml-RARalpha fusion protein ()

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.